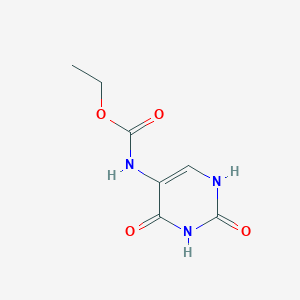

ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate

Description

Properties

CAS No. |

6275-97-4 |

|---|---|

Molecular Formula |

C7H9N3O4 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(13)9-4-3-8-6(12)10-5(4)11/h3H,2H2,1H3,(H,9,13)(H2,8,10,11,12) |

InChI Key |

GSROMJFATOXOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate typically involves the reaction of ethyl carbamate with a suitable pyrimidine derivative. One common method is the condensation of ethyl carbamate with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound consists of a pyrimidine ring with 2,4-dioxo substituents and a carbamate group (-O-CO-NH-) linked to an ethyl ester. The pyrimidine system provides aromatic stability, while the carbamate group introduces labile oxygen and nitrogen sites for nucleophilic or electrophilic interactions. The ethyl ester moiety may participate in substitution or transesterification reactions.

Mechanism

Carbamates typically undergo hydrolysis under acidic or basic conditions to yield amines and carbonic acid derivatives. For ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate, hydrolysis would liberate the 2,4-dioxopyrimidin-5-ylamine and ethyl carbonate.

Reagents and Conditions

Products

-

Primary Amine : 2,4-Dioxo-1H-pyrimidin-5-ylamine

-

Byproducts : Ethyl carbonate (acidic) or sodium carbonate (basic) .

Mechanism

The carbamate group can be reduced to form amines. For example, catalytic hydrogenation or hydride reagents (e.g., LiAlH₄) may reduce the carbamate to an amine while preserving the pyrimidine ring.

Reagents and Conditions

-

Hydrazine + Rh/C Catalyst : Used in controlled reductions to avoid overreduction .

-

Lithium Aluminum Hydride (LiAlH₄) : Strong reducing agent for carbamate-to-amine conversion .

Products

Mechanism

The ethyl ester group in the carbamate is susceptible to nucleophilic attack. Reagents like amines or alkoxides can displace the ethyl ester, forming new carbamates or amides.

Reagents and Conditions

-

Amines (e.g., NH₃, R-NH₂) : React under basic conditions (e.g., Et₃N) to form substituted carbamates .

-

Alkoxides (e.g., NaOMe) : Facilitate transesterification with alcohols .

Products

Mechanism

Pyrimidine derivatives often undergo cyclization to form fused heterocycles. For example, reactions with carbonylating agents or bases can induce intramolecular cyclization, forming bicyclic systems.

Reagents and Conditions

-

Diethoxymethyl Acetate : Used in cyclization to form pyrimido[4,5-d]pyrimidines .

-

Base (e.g., K₂CO₃) : Promotes ring closure in pyrimidine-carbamate systems .

Products

Comparison of Key Reactions

Scientific Research Applications

The compound ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate, also known as ethyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate, has the molecular formula . It is a pyrimidine derivative with potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate, which is similar to this compound, has a wide range of scientific research applications:

- Chemistry It can be employed as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

- Biology It can be studied for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It can be investigated for potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

- Industry It can be utilized in the production of specialty chemicals and materials.

Carbamates in Medicinal Chemistry

Carbamates, such as this compound, are widely utilized as peptide bond surrogates in medicinal chemistry because of their chemical stability and capability to permeate . A facile synthetic protocol can transform azides into corresponding functionalized urethanes in high yields, and mixed carbonates of protected alcohols can be prepared by reaction of excess N, N'-disuccinimidyl carbonate (DSC) or DPC . Carbamates are organic compounds with a structure , playing a significant role in drug design and medicinal chemistry .

Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring structure allows for specific interactions with nucleic acids or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Carbamate and Vinyl Carbamate

Ethyl carbamate (urethan) and vinyl carbamate are simple carbamates with well-documented toxicological profiles. Ethyl carbamate exhibits moderate carcinogenicity, primarily inducing liver and lung tumors in rodents, while vinyl carbamate is significantly more potent, causing tumors at lower doses due to its metabolic conversion to reactive epoxides .

Ethyl N-Hydroxycarbamate

Ethyl N-hydroxycarbamate, a hydroxylated analog, shows weak direct mutagenicity in bacterial assays but reduced activity in the presence of liver enzymes .

Tert-Butyl Carbamates

Tert-butyl carbamates, such as those in Scheme 2 , are often used as protecting groups in organic synthesis. Compared to ethyl carbamates, the bulky tert-butyl group enhances steric hindrance, improving stability but reducing reactivity. The pyrimidine dione substituent in the target compound likely balances reactivity and stability, enabling selective interactions in biological systems.

Ethyl N-(Cyanoacetyl)carbamate

This compound (from ) shares a carbamate backbone but features a cyanoacetyl group, contributing to acute oral toxicity (Category 4) and skin/eye irritation. The pyrimidine dione group in the target compound may reduce acute toxicity due to lower electrophilicity but could introduce distinct hazards, such as chronic effects from metabolic byproducts.

Data Tables

Table 1: Structural and Toxicological Comparison

Research Findings

- Carcinogenicity: Vinyl carbamate’s higher potency over ethyl carbamate is attributed to its epoxidation to DNA-reactive intermediates . The target compound’s pyrimidine ring may impede such activation, though its metabolic fate remains unstudied.

- Synthesis: Carbamates are typically synthesized via reactions of chloroformates with amines or alcohols .

- The target compound’s conjugated system may further suppress reactivity.

Biological Activity

Ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for further research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit key signaling pathways by targeting kinases and other molecular components involved in cellular processes. This inhibition can lead to therapeutic effects, particularly in cancer treatment where cell signaling plays a crucial role in tumor growth and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine compounds can effectively inhibit bacterial growth and possess antifungal activities. The mechanism often involves disrupting the synthesis of nucleic acids or interfering with cellular respiration .

Anticancer Properties

This compound has demonstrated potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. Additionally, its ability to inhibit angiogenesis— the formation of new blood vessels—further supports its role as a therapeutic agent against tumors .

Toxicity Studies

Toxicological assessments are critical for evaluating the safety profile of this compound. In subchronic toxicity studies involving animal models, low doses did not result in significant adverse effects. Observations included slight biochemical alterations without mortality or severe clinical signs. The non-observed adverse effect levels (NOAELs) were established at 12.5 mg/kg/day for both male and female rats, indicating a favorable safety profile for further development .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; mechanism involves disruption of nucleic acid synthesis. |

| Anticancer | Induces apoptosis and inhibits angiogenesis; targets key signaling pathways in cancer cells. |

| Toxicity | Low subchronic toxicity observed; NOAEL established at 12.5 mg/kg/day in animal studies. |

Case Studies

- Anticancer Efficacy : A study evaluated the effectiveness of this compound on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers compared to control groups.

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.

- Safety Assessment : Long-term toxicity studies on Wistar rats showed no significant adverse effects at low doses over 90 days, supporting its safety for potential therapeutic use.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Modifications to the carbamate moiety have shown promise in increasing potency against specific cancer types while maintaining a low toxicity profile .

Moreover, computational modeling studies have been employed to predict the interaction dynamics between this compound and various biological targets, aiding in the design of more effective analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.